molecular formula C23H34FN3O2 B11042303 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11042303
M. Wt: 403.5 g/mol
InChI Key: YLTJMWVFRKKVRE-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the piperazine ring is functionalized with a fluorophenyl group. This is followed by the coupling of the substituted piperazine with a carboxamide derivative under controlled conditions. The reaction conditions often involve the use of polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and bases such as potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. This compound may act as an inhibitor or modulator of specific pathways, affecting cellular functions and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C23H34FN3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H34FN3O2/c1-16(2)21(25-22(28)18-6-4-17(3)5-7-18)23(29)27-14-12-26(13-15-27)20-10-8-19(24)9-11-20/h8-11,16-18,21H,4-7,12-15H2,1-3H3,(H,25,28)

InChI Key

YLTJMWVFRKKVRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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